molecular formula C6H18NO15P3 B13123806 D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt

D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt

Cat. No.: B13123806
M. Wt: 437.13 g/mol
InChI Key: LCBKVESQTQJLKF-VCOBJLPNSA-N
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Description

D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt: is a biologically significant compound known for its role in cellular signaling pathways. It is a derivative of inositol phosphate and is involved in various biochemical processes, particularly in the regulation of intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt typically involves the phosphorylation of myo-inositol. This process can be achieved through chemical synthesis in a laboratory setting. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling.

Common Reagents and Conditions:

    Phosphorylation: Phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid.

    Dephosphorylation: Enzymes such as phosphatases.

Major Products Formed: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play significant roles in cellular signaling pathways .

Scientific Research Applications

Mechanism of Action

D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream effects, including muscle contraction, secretion of hormones, and activation of enzymes .

Comparison with Similar Compounds

  • D-myo-Inositol 1,4,5-trisphosphate trisodium salt
  • D-myo-Inositol 1,3,4,5-tetrakisphosphate ammonium salt
  • D-myo-Inositol 1,4,5,6-tetrakisphosphate potassium salt

Uniqueness: D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt is unique due to its specific role in calcium signaling. While other inositol phosphates also participate in cellular signaling, this compound is particularly important for its ability to mobilize calcium from intracellular stores, making it a critical component in various physiological processes .

Properties

Molecular Formula

C6H18NO15P3

Molecular Weight

437.13 g/mol

IUPAC Name

azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2+,3+,4-,5-,6-;/m1./s1

InChI Key

LCBKVESQTQJLKF-VCOBJLPNSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N

Origin of Product

United States

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